molecular formula C8H9ClN2O3 B193556 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 17902-24-8

5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B193556
CAS RN: 17902-24-8
M. Wt: 216.62 g/mol
InChI Key: ZQYSTBMUAVKGRN-UHFFFAOYSA-N
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Description

5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C8H9ClN2O3 . It is also known as 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione . The compound has a molecular weight of 216.62 g/mol.


Molecular Structure Analysis

The molecular structure of 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an oxolane ring (a five-membered ring containing an oxygen atom) and a chlorine atom .

Scientific Research Applications

Tautomeric Equilibria in Nucleic Acid Bases

The molecule 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione shares structural similarities with pyrimidine bases. Research on these bases has revealed insights into the tautomeric equilibria and how molecular interactions, especially in different environments, can influence the stability of oxo and hydroxy tautomeric forms. Such understanding is crucial for grasping the behavior of nucleic acid bases in biological systems (Person et al., 1989).

Synthesis and Application of Pyranopyrimidine Scaffolds

Pyranopyrimidine scaffolds are recognized for their broad synthetic applications in medicinal and pharmaceutical industries. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, has been extensively studied, highlighting the challenges and the importance of hybrid catalysts in the development of such compounds. This research provides a foundational understanding for the synthesis of related structures (Parmar et al., 2023).

Developments in Fluorinated Pyrimidines

Although not directly related to 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, the advancements in fluorinated pyrimidines offer insights into the manipulation of pyrimidine structures for therapeutic uses, including cancer treatment. The review of these developments sheds light on the potential of modifying pyrimidine structures to influence nucleic acid structure and dynamics (Gmeiner, 2020).

Pyrrolidine in Drug Discovery

Pyrrolidine structures have been widely used in medicinal chemistry to develop compounds for treating human diseases. Research in this area helps understand how the modification of nitrogen heterocycles, similar to the structure of 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione, can influence the pharmacophore space and biological activity, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).

Biologically Significant Pyrimidine Appended Optical Sensors

Research on pyrimidine derivatives has shown their potential as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property makes them suitable for use as sensing probes, indicating the versatility of pyrimidine structures in various applications, including optical sensing (Jindal & Kaur, 2021).

properties

IUPAC Name

5-chloro-1-(oxolan-2-yl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYSTBMUAVKGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=C(C(=O)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500826
Record name 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

17902-24-8
Record name 5-Chloro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17902-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(oxolan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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